3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6
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Overview
Description
3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 is a deuterated compound used primarily as an intermediate in the synthesis of labeled pharmaceuticals. Its molecular formula is C13H12D6N2O3, and it has a molecular weight of 256.33 . This compound is particularly significant in the field of medicinal chemistry due to its role in the synthesis of labeled Aliskiren, a renin inhibitor used to treat hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 involves multiple steps, starting with the protection of the amino group using a benzyloxycarbonyl (Cbz) group. The reaction typically involves the use of benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The protected intermediate is then subjected to further reactions to introduce the deuterium atoms and form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce the free amine .
Scientific Research Applications
3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of labeled compounds for various studies.
Biology: Employed in the development of labeled biomolecules for tracing and imaging studies.
Medicine: Integral in the synthesis of labeled pharmaceuticals, particularly in the development of drugs like Aliskiren.
Industry: Utilized in the production of stable isotopes and other specialized chemicals.
Mechanism of Action
The mechanism of action of 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 is primarily related to its role as an intermediate in the synthesis of labeled compounds. It does not have a direct pharmacological effect but facilitates the study of molecular targets and pathways by enabling the tracking and imaging of labeled molecules .
Comparison with Similar Compounds
Similar Compounds
3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide: The non-deuterated version of the compound.
N-(3-Amino-2,2-dimethyl-3-oxopropyl)carbamic Acid Benzyl Ester: Another similar compound with slight structural variations.
Uniqueness
The uniqueness of 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide-d6 lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in various scientific studies. This makes it particularly valuable in research applications where isotopic labeling is crucial .
Properties
IUPAC Name |
benzyl N-[2-carbamoyl-3,3,3-trideuterio-2-(trideuteriomethyl)propyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,11(14)16)9-15-12(17)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,14,16)(H,15,17)/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNAYCYSEPWHBR-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)OCC1=CC=CC=C1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CNC(=O)OCC1=CC=CC=C1)(C(=O)N)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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